![molecular formula C21H20N2 B587827 4-o-Tolyl-o,o'-azotoluene CAS No. 857484-43-6](/img/structure/B587827.png)
4-o-Tolyl-o,o'-azotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-o-Tolyl-o,o’-azotoluene is an aromatic compound with the molecular formula C21H20N2 and a molecular weight of 300.4 . It is related to toluene and has three possible structural isomers .
Synthesis Analysis
The synthesis of compounds related to 4-o-Tolyl-o,o’-azotoluene often involves Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . A key starting material for similar compounds is o-tolyl benzonitrile, which is synthesized using Pd- or Ni-catalyzed Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of 4-o-Tolyl-o,o’-azotoluene is based on the tolyl group, which is a functional group related to toluene. The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .Chemical Reactions Analysis
Tolyl groups are commonly found in diverse chemical compounds. They are considered nonpolar and hydrophobic groups. The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Scientific Research Applications
Organic Synthesis
“4-o-Tolyl-o,o’-azotoluene” is an aromatic compound that plays a significant role in organic synthesis. It’s used as a building block in the creation of more complex organic molecules, contributing to the development of new synthetic methods and strategies.
Material Science
In the field of material science, “4-o-Tolyl-o,o’-azotoluene” offers exciting possibilities for innovation and discovery. It can be used in the development of new materials with unique properties, contributing to advancements in areas such as electronics, energy storage, and nanotechnology.
Drug Synthesis
“4-o-Tolyl-o,o’-azotoluene” is used in the synthesis of biaryl compounds, which are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs .
Antihypertensive Agents
One specific application in drug synthesis is the production of Angiotensin receptor blockers (ARBs), which are one of the most effective and commonly prescribed antihypertensive agents . “o-Tolyl benzonitrile (OTBN)” is the common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .
Safety and Hazards
Future Directions
The future directions of research on 4-o-Tolyl-o,o’-azotoluene and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the rearrangements of o-tolyl aryl ethers and amines initiated by the Grubbs–Stoltz reagent present interesting avenues for future research .
properties
IUPAC Name |
[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRSIYKDDCEFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858492 |
Source
|
Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-o-Tolyl-o,o'-azotoluene | |
CAS RN |
857484-43-6 |
Source
|
Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.